N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes benzothiazole and quinoxaline moieties, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of Benzothiazole Moiety: Starting from ortho-aminothiophenol and reacting with carbon disulfide and a suitable oxidizing agent.
Formation of Quinoxaline Moiety: Starting from o-phenylenediamine and reacting with a diketone such as methylglyoxal.
Coupling Reaction: The final step involves coupling the benzothiazole and quinoxaline moieties through an acetamide linkage using reagents like acetic anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions might target the carbonyl group in the quinoxaline moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole or quinoxaline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.
Quinoxaline Derivatives: Used in various pharmaceutical applications due to their biological activity.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is unique due to the combination of benzothiazole and quinoxaline moieties, which may confer distinct biological activities and chemical properties compared to other compounds.
Conclusion
This compound is a complex and potentially versatile compound with applications in various fields of scientific research
Properties
Molecular Formula |
C18H14N4O2S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C18H14N4O2S/c1-11-17(24)22(14-8-4-2-6-12(14)19-11)10-16(23)21-18-20-13-7-3-5-9-15(13)25-18/h2-9H,10H2,1H3,(H,20,21,23) |
InChI Key |
BNLGZADXGUBLRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.